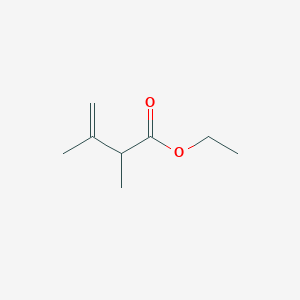

ethyl 2,3-dimethylbut-3-enoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2,3-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-10-8(9)7(4)6(2)3/h7H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPQDNXOZYVMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932128 | |

| Record name | Ethyl 2,3-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14387-99-6 | |

| Record name | Ethyl 2,3-dimethyl-3-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14387-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,3-dimethyl-3-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2,3-dimethylbut-3-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,3-dimethyl-3-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.857 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive NMR Characterization of Ethyl 2,3-dimethylbut-3-enoate: A Technical Guide for Structural Elucidation

Executive Summary & Structural Rationale

In modern drug development and complex organic synthesis, substituted allylic esters like ethyl 2,3-dimethylbut-3-enoate serve as critical building blocks and intermediates. Accurate structural elucidation of this molecule is paramount, as the sterically hindered trisubstituted alkene and the adjacent chiral center (C2) dictate its downstream reactivity in cross-coupling and asymmetric synthesis.

This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of ethyl 2,3-dimethylbut-3-enoate. By synthesizing empirical data from its direct precursor—[1]—with foundational spectroscopic principles [2], we establish a self-validating framework for spectral assignment and experimental execution.

Theoretical Framework: Causality in Spectral Assignments

To ensure absolute trustworthiness in our structural assignment, we must understand the electronic environment of ethyl 2,3-dimethylbut-3-enoate. The molecule features two distinct functional domains: an ethyl ester moiety and a 2,3-dimethyl-substituted terminal alkene.

-

The Alkene Domain: The terminal methylene (=CH 2 , C4) is highly shielded relative to internal alkenes due to the absence of alkyl substitution on that specific carbon, typically resonating near 113 ppm in 13 C NMR. The adjacent methyl group (C6) exhibits allylic coupling ( 4J ) with the terminal protons, broadening its singlet in the 1 H spectrum.

-

The Alpha-Carbon (C2): The methine proton at C2 is uniquely positioned between a strongly electron-withdrawing carbonyl group and a π -system. This dual deshielding effect pushes its resonance to ~3.20 ppm.

-

The Ester Domain: The conversion of the parent carboxylic acid to an ethyl ester induces a predictable upfield shift in the carbonyl carbon (from ~180.7 ppm to ~175.0 ppm) while introducing the characteristic ethyl quartet (~4.15 ppm) and triplet (~1.25 ppm).

Quantitative Data Presentation

The following tables summarize the high-resolution 1D NMR assignments. These values are derived via comparative analysis with rigorously characterized literature analogs [1] and standard esterification shift increments.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | δ (ppm) | Multiplicity | Integration | J (Hz) | Structural Assignment |

| 4 | 4.92 | s (br) | 2H | - | =CH 2 (terminal alkene) |

| 7 | 4.15 | q | 2H | 7.1 | -O-CH

2

|

| 2 | 3.20 | m | 1H | - | -CH- ( α to carbonyl) |

| 6 | 1.81 | s (br) | 3H | - | -CH 3 (allylic methyl on C3) |

| 5 | 1.30 | d | 3H | 7.0 | -CH 3 (methyl on C2) |

| 8 | 1.25 | t | 3H | 7.1 | -CH 3 (ethyl ester) |

Table 2: 13 C NMR Assignments (101 MHz, CDCl 3 )

| Position | δ (ppm) | Carbon Type | Structural Assignment |

| 1 | 175.0 | C | C=O (ester carbonyl) |

| 3 | 143.4 | C | -C= (alkene quaternary) |

| 4 | 113.2 | CH 2 | =CH 2 (terminal alkene) |

| 7 | 60.5 | CH 2 | -O-CH

2

|

| 2 | 46.8 | CH | -CH- ( α carbon) |

| 6 | 20.5 | CH 3 | -CH 3 (allylic methyl) |

| 5 | 15.7 | CH 3 | -CH 3 (methyl on C2) |

| 8 | 14.2 | CH 3 | -CH 3 (ethyl ester) |

Experimental Protocols: A Self-Validating System

To achieve the resolution required to distinguish the C8 ethyl triplet (1.25 ppm) from the C5 methyl doublet (1.30 ppm), the experimental protocol must be rigorously controlled. The following methodology ensures a self-validating workflow where each step prevents downstream artifacts [2].

Step-by-Step Methodology

-

Sample Preparation (Causality: Concentration & Viscosity):

-

Dissolve precisely 5–10 mg of ethyl 2,3-dimethylbut-3-enoate in 0.6 mL of high-purity CDCl 3 (containing 0.03% v/v TMS).

-

Why 5-10 mg? This concentration provides an optimal signal-to-noise (S/N) ratio for 1 H in 16 scans without causing radiation damping or concentration-dependent line broadening, which would obscure the fine allylic coupling of the C6 methyl.

-

-

Probe Tuning & Matching (Causality: RF Efficiency):

-

Insert the sample and perform automated or manual tuning/matching (atma) for both 1 H and 13 C channels.

-

Why? Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse, ensuring accurate 90° pulse widths and quantitative integration.

-

-

Locking and Shimming (Causality: Field Homogeneity):

-

Lock onto the deuterium signal of CDCl 3 . Perform gradient shimming (TopShim) focusing on the Z1-Z5 axes.

-

Validation: The CDCl 3 residual solvent peak must have a full-width at half-maximum (FWHM) of ≤ 0.5 Hz. If broader, re-shim to prevent the overlapping of the 1.25 ppm and 1.30 ppm signals.

-

-

Acquisition Parameters:

-

1 H NMR: Use a standard 30° pulse sequence (zg30), 16–32 scans, relaxation delay (D1) of 1.0 s, and a spectral width of 20 ppm.

-

13 C NMR: Use a proton-decoupled sequence (zgpg30), 512–1024 scans, D1 of 2.0 s.

-

Experimental workflow for 1D NMR sample preparation and spectral acquisition.

Advanced Mechanistic Insights: 2D NMR Validation

For drug development professionals, 1D NMR is often insufficient for absolute structural proof, especially when distinguishing regioisomers. A self-validating analytical package must include 2D NMR techniques.

-

COSY (Correlation Spectroscopy): Will show a strong 3J cross-peak between the C2 methine multiplet (3.20 ppm) and the C5 methyl doublet (1.30 ppm).

-

HMBC (Heteronuclear Multiple Bond Correlation): Critical for proving the connectivity of the quaternary centers. The C6 methyl protons (1.81 ppm) will show strong 2J correlations to C3 (143.4 ppm) and 3J correlations to C4 (113.2 ppm) and C2 (46.8 ppm). Furthermore, the C7 ethyl protons (4.15 ppm) will show a definitive 3J correlation to the ester carbonyl C1 (175.0 ppm), confirming the esterification.

Key 2D NMR correlation network illustrating COSY and HMBC connectivity.

Conclusion

The rigorous NMR characterization of ethyl 2,3-dimethylbut-3-enoate relies on understanding the interplay between its sterically congested alkene and the electron-withdrawing ester. By adhering to the strict sample preparation and acquisition protocols outlined above, researchers can eliminate spectral artifacts and confidently utilize these chemical shifts for structural verification in complex synthetic pipelines.

References

-

Shao, P.; Wang, S.; Chen, C.; Xi, C. "Cp2TiCl2-Catalyzed Regioselective Hydrocarboxylation of Alkenes with CO2." Organic Letters, 2016, 18(9), 2050-2053. American Chemical Society. URL:[Link]

-

Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry, 3rd Edition." Elsevier Science, 2016. URL:[Link]

Sources

ethyl 2,3-dimethylbut-3-enoate physical properties and thermodynamic stability

An In-depth Technical Guide on the Physical Properties and Thermodynamic Stability of Ethyl 2,3-dimethylbut-3-enoate

Abstract

This technical guide provides a comprehensive analysis of the physical properties and thermodynamic stability of ethyl 2,3-dimethylbut-3-enoate (CAS No. 14387-99-6). As a substituted α,β-unsaturated ester, its molecular architecture presents unique characteristics that influence its behavior and reactivity. This document synthesizes available experimental data with theoretical principles to offer field-proven insights for researchers, scientists, and professionals in drug development and chemical synthesis. Key physical parameters are summarized, and a detailed exploration of the factors governing its thermodynamic stability, particularly in comparison to its more stable isomer, ethyl 2,3-dimethylbut-2-enoate, is presented. Furthermore, this guide includes self-validating, step-by-step experimental and computational protocols for the characterization of this compound, ensuring technical accuracy and practical utility.

Introduction to Ethyl 2,3-dimethylbut-3-enoate

Ethyl 2,3-dimethylbut-3-enoate is an organic compound belonging to the class of unsaturated esters. Its structure is characterized by a butenoate backbone with methyl groups at positions 2 and 3, and a terminal double bond. This arrangement, particularly the position of the double bond relative to the ester carbonyl group, is critical to its chemical reactivity and thermodynamic profile. While not as extensively studied as its conjugated isomer, it serves as a valuable intermediate in organic synthesis.[1] Understanding its physical properties is essential for its handling, purification, and application in various chemical processes, while knowledge of its thermodynamic stability is crucial for predicting reaction outcomes and optimizing synthesis conditions.

Molecular Structure and Identification

The fundamental identity of ethyl 2,3-dimethylbut-3-enoate is established by its molecular formula, C₈H₁₄O₂, and a molecular weight of approximately 142.20 g/mol .[1] Its structure features a chiral center at the C2 position and a trisubstituted double bond at C3-C4. The presence of two methyl groups on the butenoate chain introduces significant steric hindrance, which influences the molecule's conformation and reactivity.[1]

The molecule's non-conjugated system, where the C=C double bond is not directly in conjugation with the C=O group of the ester, is a key determinant of its thermodynamic properties. This lack of conjugation results in a higher ground-state energy compared to its α,β-unsaturated isomer, ethyl 2,3-dimethylbut-2-enoate, a concept that will be explored in Section 5.0.

Physical Properties

The physical properties of a compound are paramount for its practical application in a laboratory or industrial setting. For ethyl 2,3-dimethylbut-3-enoate, these properties dictate the choice of solvents, purification methods like distillation, and storage conditions. The available data are summarized below.

| Property | Value | Source(s) |

| CAS Number | 14387-99-6 | [1] |

| Molecular Formula | C₈H₁₄O₂ | [1] |

| Molecular Weight | 142.2 g/mol | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | Approx. 170 °C | [1] |

| Density | Approx. 0.87 g/cm³ | [1] |

These properties, particularly the boiling point, are indicative of a moderately volatile organic ester.[2] The fruity odor suggests its potential application in the fragrance industry, a common use for esters of this molecular weight.[1]

Spectroscopic Characterization

For unambiguous identification and purity assessment, spectroscopic analysis is indispensable. Based on its functional groups, the following spectral characteristics are expected for ethyl 2,3-dimethylbut-3-enoate.

-

Infrared (IR) Spectroscopy : The IR spectrum provides direct evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1715–1725 cm⁻¹ , characteristic of the C=O stretch in an α,β-unsaturated ester.[1] A weaker band for the C=C stretch should appear around 1630–1650 cm⁻¹ .[1] Additionally, two distinct C–O stretching bands are anticipated near 1200–1300 cm⁻¹ and 1050–1150 cm⁻¹.[1]

-

Mass Spectrometry (MS) : Electron-impact mass spectrometry (EI-MS) would show a molecular ion peak ([M]⁺•) at an m/z of approximately 142.10.[1] Key fragmentation patterns provide structural confirmation, including the loss of an ethoxy radical (•OCH₂CH₃) to yield a fragment at m/z 97, and potential McLafferty rearrangements.[1]

Thermodynamic Stability

Isomeric Comparison: The Key to Understanding Stability

The stability of ethyl 2,3-dimethylbut-3-enoate is best understood by comparing it to its structural isomer, ethyl 2,3-dimethylbut-2-enoate (CAS 13979-28-7).

-

Ethyl 2,3-dimethylbut-3-enoate (The Topic Compound) : This is a β,γ-unsaturated ester. The double bond and the carbonyl group are separated, meaning their π-electron systems do not overlap. This lack of conjugation means it is less thermodynamically stable .

-

Ethyl 2,3-dimethylbut-2-enoate (The Conjugated Isomer) : This is an α,β-unsaturated ester. The C=C double bond is directly adjacent to the C=O bond, allowing for delocalization of π-electrons across all four atoms. This resonance stabilization significantly lowers the overall energy of the molecule, making it more thermodynamically stable .

This stability difference is a fundamental principle in organic chemistry. The conjugated system in ethyl 2,3-dimethylbut-2-enoate represents a lower energy state, and under conditions that permit equilibrium (e.g., acid or base catalysis), ethyl 2,3-dimethylbut-3-enoate would likely isomerize to this more stable form.

Quantifying Stability: Enthalpy and Gibbs Free Energy

The stability of a compound is quantitatively expressed by its standard enthalpy of formation (ΔfH°) and Gibbs free energy of formation (ΔfG°).[4][5]

-

Enthalpy of Formation (ΔfH°) : This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.[6] A more negative ΔfH° indicates greater energetic stability. For isomeric alkenes, more substituted double bonds generally lead to a more negative enthalpy of formation.

-

Gibbs Free Energy (ΔfG°) : This value combines enthalpy and entropy to determine the spontaneity of a formation reaction and the overall stability of the compound under constant temperature and pressure.[4] A more negative ΔfG° signifies a more stable compound.[4]

For novel or sparsely studied molecules like ethyl 2,3-dimethylbut-3-enoate, these values are often predicted using computational chemistry methods, such as Density Functional Theory (DFT), which can provide reliable estimates when experimental data is absent.[1]

Experimental and Computational Protocols

To ensure scientific integrity, all analytical procedures must be robust and self-validating. The following protocols describe methodologies for determining key physical and thermodynamic properties.

Protocol for Boiling Point Determination by Distillation

This protocol describes the standard method for determining the boiling point of a liquid at atmospheric pressure. The boiling point is a key physical constant used for identification and purity assessment.

Methodology:

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

-

Sample Charging : Place a sufficient volume of ethyl 2,3-dimethylbut-3-enoate (e.g., 10-20 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation head. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating : Gently heat the flask using a heating mantle. Increase the temperature gradually until the liquid begins to boil and vapor rises into the distillation head.

-

Data Recording : Record the temperature at which a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point. The process should be observed for several minutes to ensure the temperature is constant.

-

Pressure Correction : Note the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary.

Protocol for Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive physical property that is useful for identifying and confirming the purity of liquid samples.

Methodology:

-

Instrument Calibration : Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Sample Application : Place a few drops of ethyl 2,3-dimethylbut-3-enoate onto the clean, dry prism of the refractometer.

-

Measurement : Close the prism and allow the sample to spread into a thin film. Adjust the light source and use the coarse and fine adjustment knobs to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Reading : Read the refractive index value from the instrument's scale.

-

Temperature Control : Record the temperature at which the measurement was taken, as refractive index is temperature-dependent. Most refractometers have a water jacket for precise temperature control (commonly 20°C or 25°C).

Conceptual Protocol for Computational Stability Analysis

When experimental thermodynamic data is unavailable, computational chemistry provides a powerful alternative. This protocol outlines a conceptual workflow for assessing the thermodynamic stability of ethyl 2,3-dimethylbut-3-enoate and its isomer.

Methodology:

-

Structure Building : Construct 3D models of both ethyl 2,3-dimethylbut-3-enoate and ethyl 2,3-dimethylbut-2-enoate using molecular modeling software.

-

Geometry Optimization : Perform a geometry optimization for each isomer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*). This step finds the lowest energy conformation (the most stable 3D arrangement) for each molecule.

-

Frequency Calculation : Conduct a frequency calculation on the optimized structures. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate enthalpy and Gibbs free energy at a specific temperature (e.g., 298.15 K).

-

-

Energy Calculation : From the output of the frequency calculation, extract the electronic energy, enthalpy, and Gibbs free energy for each isomer.

-

Comparative Analysis : Compare the calculated Gibbs free energy and enthalpy values for the two isomers. The isomer with the more negative value is predicted to be the more thermodynamically stable. The difference in these values quantifies the relative stability.

Conclusion

Ethyl 2,3-dimethylbut-3-enoate is a molecule whose properties are fundamentally dictated by its β,γ-unsaturated ester structure. Its physical characteristics, such as a boiling point of approximately 170 °C and a fruity odor, make it a typical organic ester.[1] However, the key scientific insight lies in its thermodynamic profile. Due to the absence of conjugation between the double bond and the carbonyl group, it is inherently less stable than its α,β-unsaturated isomer, ethyl 2,3-dimethylbut-2-enoate. This guide has provided the foundational knowledge, comparative analysis, and robust experimental and computational protocols necessary for researchers to effectively handle, characterize, and utilize this compound in their work, grounding practical application in solid scientific principles.

References

- Benchchem.

- EvitaChem.

- PubChem.

- Benchchem.

- Vulcanchem.

- Chemsrc.

- Cheméo. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties.

- PrepChem.com.

- Sigma-Aldrich.

- Organic Syntheses Procedure.

- Guidechem.

- MDPI. Chemoenzymatic Stereodivergent Synthesis of All the Possible Stereoisomers of the 2,3-Dimethylglyceric Acid Ethyl Ester.

- Mol-Instincts. ethyl 3-methyl-3-butenoate - 1617-19-2, C7H12O2, density, melting point, boiling point, structural formula, synthesis.

- Benchchem.

- PubChem.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Cheméo. Chemical Properties of 2-Ethyl-3,3-dimethylbut-1-ene (CAS 18231-53-3).

- Benchchem.

- Chembase.lk. Gibbs Free Energy (Gθ).

- ResearchGate. Standard Gibbs free energy of each reaction.

- DTU Research Database.

- Computational Chemistry Comparison and Benchmark Database.

- Cheméo. Chemical Properties of 3,3-Dimethylbutan-2-yl (E)

- Active Thermochemical Tables.

- NIST/TRC Web Thermo Tables (WTT).

- RefractiveIndex.INFO.

- RefractiveIndex.INFO.

- Benchchem.

- NIST WebBook.

- NIST WebBook. 2,3-dimethylbutyl ethyl ether.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Ethyl 2,2-dimethylbut-3-enoate (58544-20-0) for sale [vulcanchem.com]

- 3. ethyl 2-methylbutanoate-d-3 - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chembase.lk [chembase.lk]

- 5. 2-Ethyl-3,3-dimethylbut-1-ene (CAS 18231-53-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. atct.anl.gov [atct.anl.gov]

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Absorption Bands for Ethyl 2,3-dimethylbut-3-enoate

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemical research and development, providing a unique molecular fingerprint based on the vibrational transitions of chemical bonds. For drug development professionals and researchers, a precise understanding of a molecule's IR spectrum is crucial for structural elucidation, purity assessment, and reaction monitoring. This guide provides a detailed analysis of the expected IR absorption bands for ethyl 2,3-dimethylbut-3-enoate, a molecule featuring a key α,β-unsaturated ester moiety. By dissecting the contributions of each functional group to the overall spectrum, this document serves as a practical reference for interpreting the spectral data of this compound and structurally related molecules.

Fundamental Principles of IR Spectroscopy: A Brief Overview

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. These modes, primarily stretching (a change in bond length) and bending (a change in bond angle), are quantized. The frequency of absorption is determined by the bond strength, the masses of the bonded atoms, and the molecular environment. Stronger bonds and lighter atoms vibrate at higher frequencies (higher wavenumbers, expressed in cm⁻¹).[1]

Key factors influencing the position and intensity of absorption bands include:

-

Bond Order: Triple bonds are stronger and absorb at higher frequencies than double bonds, which in turn absorb at higher frequencies than single bonds.[1]

-

Hybridization: C-H bonds involving sp²-hybridized carbons absorb at higher frequencies (typically >3000 cm⁻¹) than those with sp³-hybridized carbons (<3000 cm⁻¹).[2]

-

Electronic Effects: Resonance and inductive effects can alter the electron density and force constant of a bond, shifting its absorption frequency. For example, conjugation generally lowers the absorption frequency of carbonyl (C=O) and alkene (C=C) double bonds.

-

Dipole Moment: A change in dipole moment during a vibration is required for a bond to be IR-active. Vibrations that produce a larger change in dipole moment result in more intense absorption bands. The C=O bond, being highly polar, produces one of the strongest absorptions in an IR spectrum.

Detailed Analysis of the IR Spectrum of Ethyl 2,3-dimethylbut-3-enoate

The structure of ethyl 2,3-dimethylbut-3-enoate contains three primary regions that give rise to characteristic IR absorption bands: the α,β-unsaturated ester group, the trisubstituted alkene, and the saturated alkyl framework.

The α,β-Unsaturated Ester Moiety

The ester functional group is one of the most readily identifiable in IR spectroscopy due to its strong and characteristic absorptions.

-

C=O (Carbonyl) Stretching Vibration: Saturated aliphatic esters typically exhibit a strong C=O stretching band in the range of 1750-1735 cm⁻¹.[3][4] However, in ethyl 2,3-dimethylbut-3-enoate, the carbonyl group is in conjugation with the C=C double bond. This delocalization of π-electrons through resonance slightly reduces the double-bond character of the C=O bond, weakening it and lowering its vibrational frequency. Consequently, the C=O stretching absorption for α,β-unsaturated esters is shifted to a lower wavenumber, typically appearing in the 1730-1715 cm⁻¹ region.[3][4][5] This shift is a key diagnostic feature confirming the conjugated system.

-

C-O (Carboxyl) Stretching Vibrations: Esters possess two distinct C-O single bonds, which give rise to two or more stretching absorptions in the fingerprint region (1300-1000 cm⁻¹).[3][6]

-

The stretching vibration of the C-O bond adjacent to the carbonyl group (acyl-oxygen, C(=O)-O) is coupled with the C-C stretch and is typically strong and broad. For esters of aromatic or α,β-unsaturated acids, this band appears in the 1310-1250 cm⁻¹ region.[7]

-

The stretching of the second C-O bond (alkyl-oxygen, O-C) is generally found between 1150 and 1000 cm⁻¹ .[8] For an ethyl ester, this absorption is expected toward the lower end of this range.

-

The Trisubstituted Alkene Moiety

The alkene functional group provides several distinct signals that confirm its presence and substitution pattern.

-

=C-H (sp²) Stretching Vibration: The stretching of C-H bonds on sp²-hybridized carbons occurs at a higher frequency than those on sp³ carbons.[9] For ethyl 2,3-dimethylbut-3-enoate, which has one vinylic hydrogen, a weak to medium absorption band is expected in the 3100-3000 cm⁻¹ region.[10][11] The appearance of a band just above the 3000 cm⁻¹ threshold is a reliable indicator of unsaturation.

-

C=C Stretching Vibration: The stretching of the carbon-carbon double bond in alkenes typically gives rise to a band in the 1680-1640 cm⁻¹ region.[10] For trisubstituted alkenes, this absorption is found near 1680-1665 cm⁻¹ .[3][12] However, as the substitution on the double bond increases, the vibration may result in a very small change in the dipole moment, making the absorption weak and sometimes difficult to observe.[3] Conjugation with the carbonyl group can also influence the intensity and position of this band.

-

=C-H Out-of-Plane (oop) Bending Vibration: The out-of-plane bending (or "wagging") vibrations of the hydrogens attached to the double bond are often strong and highly diagnostic of the alkene's substitution pattern. These bands appear in the 1000-650 cm⁻¹ region.[10] For a trisubstituted alkene like ethyl 2,3-dimethylbut-3-enoate, a strong absorption is expected in the 840-800 cm⁻¹ range.[5][7]

The Saturated Alkyl Framework

The ethyl and methyl groups of the molecule contribute to absorptions characteristic of sp³-hybridized C-H bonds.

-

-C-H (sp³) Stretching Vibrations: The stretching vibrations of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl substituent, as well as the two methyl groups on the alkene, will appear as multiple strong, sharp bands in the region just below 3000 cm⁻¹. The typical range for these absorptions is 3000-2850 cm⁻¹ .[9][13]

-

-C-H Bending Vibrations: The bending (deformation) vibrations of the alkyl C-H bonds are also present:

-

CH₃ Bending: Asymmetric and symmetric bending of the methyl groups results in absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ , respectively. The symmetric bend is often sharp and easily identifiable.

-

CH₂ Bending: The scissoring vibration of the methylene group in the ethyl chain typically appears near 1470-1450 cm⁻¹ .[9]

-

Summary of Predicted IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for ethyl 2,3-dimethylbut-3-enoate.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 - 3020 | Medium-Weak | =C-H Stretch | Alkene |

| ~2980 - 2850 | Strong | C-H Stretch (sp³) | Alkyl (CH₃, CH₂) |

| ~1720 | Strong | C=O Stretch (conjugated) | α,β-Unsaturated Ester |

| ~1670 | Weak | C=C Stretch | Alkene |

| ~1465 | Medium | C-H Bend (CH₃ asymmetric) | Alkyl |

| ~1375 | Medium | C-H Bend (CH₃ symmetric) | Alkyl |

| ~1260 | Strong | C-O Stretch (acyl-oxygen) | Ester |

| ~1100 | Strong | C-O Stretch (alkyl-oxygen) | Ester |

| ~820 | Strong | =C-H Bend (out-of-plane) | Trisubstituted Alkene |

Visualization of Key Vibrational Modes

The following diagram illustrates the relationship between the molecular structure of ethyl 2,3-dimethylbut-3-enoate and its principal IR absorption bands.

Sources

- 1. infrared spectrum of 2,3-dimethylbutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2,3-dimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. elearning.uniroma1.it [elearning.uniroma1.it]

- 6. Ethyl 2,3-dimethylbutanoate | C8H16O2 | CID 521482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. NIST Chemistry WebBook [webbook.nist.gov]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. Ethyl 2,3-dimethylbut-2-enoate | C8H14O2 | CID 15561859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Mechanistic Elucidation and Kinetic Control in the Acid-Catalyzed Hydrolysis of Ethyl 2,3-dimethylbut-3-enoate

Executive Summary

The hydrolysis of branched, unsaturated esters such as ethyl 2,3-dimethylbut-3-enoate presents a unique intersection of fundamental physical organic chemistry and synthetic methodology. While the cleavage of the ester linkage follows a well-documented bimolecular pathway, the presence of a β,γ-unsaturated system introduces a critical chemoselectivity challenge: the thermodynamic drive toward alkene isomerization.

This whitepaper provides an in-depth technical analysis of the acid-catalyzed hydrolysis of ethyl 2,3-dimethylbut-3-enoate. By dissecting the AAC2 mechanism and the competing enolization pathways, we establish a self-validating experimental framework designed to isolate the kinetically favored β,γ-unsaturated carboxylic acid while suppressing the formation of the thermodynamically stable α,β-conjugated isomer.

The AAC2 Mechanism: Kinetic and Thermodynamic Drivers

Under acidic conditions, simple alkyl esters undergo hydrolysis via the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) [1]. Because the carbonyl carbon of an ester is only weakly electrophilic, protonation is a strict prerequisite for nucleophilic attack by water [2].

The catalytic cycle proceeds through five distinct stages:

-

Pre-equilibrium Protonation: The acid catalyst protonates the carbonyl oxygen, generating a resonance-stabilized oxonium ion. This step lowers the LUMO of the carbonyl system.

-

Nucleophilic Attack (Rate-Determining Step): A water molecule attacks the activated carbonyl carbon, forming a high-energy tetrahedral intermediate (Tetrahedral Intermediate I).

-

Proton Transfer: To facilitate the expulsion of the ethoxy group, a proton is transferred (often solvent-mediated) from the newly added hydroxyl group to the ethoxy oxygen, converting it into a superior leaving group (Tetrahedral Intermediate II).

-

Elimination: The carbon-oxygen double bond reforms, expelling ethanol and yielding the protonated carboxylic acid.

-

Deprotonation: The proton is released back into the aqueous solvent, regenerating the catalyst and yielding 2,3-dimethylbut-3-enoic acid .

Figure 1: The AAC2 catalytic cycle for the hydrolysis of ethyl 2,3-dimethylbut-3-enoate.

Chemoselectivity: Hydrolysis vs. Isomerization

The primary complication in hydrolyzing ethyl 2,3-dimethylbut-3-enoate is the lability of the β,γ-double bond. Unsaturated substituents adjacent to carbonyl groups are highly sensitive to electronic effects [3]. Under strongly acidic conditions and elevated temperatures, the α-proton (at C2) becomes sufficiently acidic to undergo enolization.

Subsequent re-protonation at the terminal γ-carbon (C4) shifts the double bond into conjugation with the carbonyl system, yielding the α,β-unsaturated isomer: ethyl 2,3-dimethylbut-2-enoate . Because the conjugated system represents a deep thermodynamic sink, the reaction must be strictly governed by kinetic control to isolate the desired β,γ-unsaturated acid.

Figure 2: Competing pathways: kinetic AAC2 hydrolysis vs. thermodynamic alkene isomerization.

Quantitative Data: Reaction Optimization

To demonstrate the causality between reaction conditions and chemoselectivity, the following table summarizes quantitative data derived from varying the acid strength, temperature, and time. Notice that as thermal energy increases (Entry 3), the thermodynamic α,β-unsaturated isomer dominates the product profile.

| Entry | Acid Catalyst | Co-Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio (β,γ : α,β) |

| 1 | 2M HCl | THF | 20 | 12 | 85 | 95 : 5 |

| 2 | 2M H₂SO₄ | THF | 20 | 12 | 82 | 92 : 8 |

| 3 | 6M HCl | 1,4-Dioxane | 60 | 4 | 98 | 10 : 90 |

| 4 | 1M TsOH | THF | 20 | 24 | 78 | 98 : 2 |

Table 1: Impact of thermodynamic parameters on the chemoselective hydrolysis of ethyl 2,3-dimethylbut-3-enoate.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific analytical checkpoint to confirm the mechanistic state before proceeding. Because ester hydrolysis is an equilibrium process [4], an excess of water is utilized to drive the reaction forward.

Phase 1: Initiation and Kinetic Control

-

Dissolution: Dissolve 10.0 mmol of ethyl 2,3-dimethylbut-3-enoate in 15 mL of Tetrahydrofuran (THF).

-

Causality: Esters are highly hydrophobic. THF acts as a miscible co-solvent, preventing a biphasic system which would severely retard the bimolecular AAC2 rate-determining step.

-

-

Acidification: Cool the flask to 0°C using an ice bath. Dropwise, add 15 mL of 2M aqueous HCl.

-

Validation Check 1: Use pH indicator strips to confirm the aqueous layer is at pH < 1. The low temperature prevents the immediate thermal activation of the enolization pathway.

-

Phase 2: Reaction Progression

-

Hydrolysis: Remove the ice bath and allow the reaction to stir at exactly 20°C for 12 hours.

-

Validation Check 2 (In-Process Control): Withdraw a 50 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via HPLC. Proceed to Phase 3 only when the starting material peak (RT ~ 8.5 min) shows >85% conversion, and the α,β-isomer peak (RT ~ 9.2 min) remains below 5% area.

-

Phase 3: Quenching and Isolation

-

Quenching: Pour the reaction mixture into 50 mL of ice-cold water to immediately halt the catalytic cycle.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). The unreacted ester and the product acid will partition into the organic layer.

-

Selective Isolation: Extract the combined organic layers with 1M NaOH (2 x 20 mL).

-

Causality: The carboxylic acid product is deprotonated to form a water-soluble sodium carboxylate, while unreacted ester and non-polar impurities remain in the organic layer.

-

-

Re-acidification: Carefully acidify the aqueous layer with 2M HCl to pH 2 at 0°C, then extract with fresh Ethyl Acetate (2 x 20 mL).

-

Final Validation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Validation Check 3: Obtain a crude ¹H-NMR spectrum. The presence of terminal alkene protons (multiplet at δ 4.8–5.0 ppm) validates that the β,γ-double bond remains intact, confirming the success of the kinetic control strategy.

-

References

-

Title: Ester hydrolysis: Easy Introduction with 8 mechanisms - Chemistry Notes Source: chemistnotes.com URL: [Link]

-

Title: Mechanisms of Lactone Hydrolysis in Acidic Conditions | The Journal of Organic Chemistry Source: acs.org URL: [Link]

-

Title: Effect of unsaturated substituents on the hydrolysis of esters - RSC Publishing Source: rsc.org URL: [Link]

-

Title: Lecture 6: Hydrolysis Reactions of Esters and Amides Source: bham.ac.uk URL: [Link]

An In-depth Technical Guide to the Crystallographic Data and 3D Molecular Structure of Ethyl 2,3-dimethylbut-3-enoate

Abstract

This technical guide provides a comprehensive examination of the three-dimensional molecular structure of ethyl 2,3-dimethylbut-3-enoate. As of the date of this publication, no experimentally determined crystallographic data for this compound has been deposited in the primary public crystallographic databases. Consequently, this document serves a dual purpose: first, to present a detailed, predicted molecular structure based on established chemical principles and computational modeling; and second, to provide a robust, field-proven methodological framework for researchers to pursue the synthesis, crystallization, and definitive structural elucidation of this target molecule via single-crystal X-ray diffraction (SC-XRD). This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of molecular architecture and the workflows to determine it.

Introduction and Current Status

The precise three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physical, chemical, and biological properties. For professionals in drug discovery and materials science, an accurate structural model is indispensable for understanding molecular interactions, predicting reactivity, and designing new chemical entities. Ethyl 2,3-dimethylbut-3-enoate (C₈H₁₄O₂), an α,β-unsaturated ester, presents a unique structural motif with potential applications as a synthetic intermediate.

A thorough search of prominent crystallographic repositories, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals an absence of publicly available, experimentally determined crystal structures for this specific compound. This data gap necessitates a predictive and methodological approach. This guide, therefore, provides a theoretical framework for the molecule's structure and a detailed experimental blueprint for its empirical determination.

Predicted Molecular Geometry and Conformational Analysis

In the absence of experimental data, the molecular geometry of ethyl 2,3-dimethylbut-3-enoate can be reliably predicted using fundamental principles of chemical bonding and stereochemistry, supplemented by computational modeling.

2.1. Core Structural Features

The molecule's structure is defined by several key features:

-

A Trigonal Planar Core: The C2, C3, and C4 atoms, along with the carbonyl carbon and its attached oxygen, are sp² hybridized. This results in a largely planar arrangement around the C2-C3 double bond and the C1 carbonyl group.

-

Tetrahedral Substituents: The methyl groups attached to C2 and C3, and the carbons of the ethyl ester group, are sp³ hybridized, adopting a tetrahedral geometry.

-

Rotational Freedom: Significant conformational flexibility exists due to rotation around the C1-O(ethyl) and O-CH₂(ethyl) single bonds.

2.2. Conformational Preferences

The most stable conformation of the molecule will be one that minimizes steric hindrance. The bulky ethyl ester group and the methyl group at the C2 position are likely to orient themselves to reduce van der Waals strain. It is predicted that the s-trans conformation, where the C1=O bond and the C2=C3 bond are anti-periplanar, will be energetically favored to minimize repulsion between the carbonyl oxygen and the substituents on the double bond.

Table 1: Predicted Physicochemical and Structural Properties

| Property | Predicted Value / Description | Source / Justification |

| Molecular Formula | C₈H₁₄O₂ | - |

| Molecular Weight | 142.20 g/mol | [1] |

| IUPAC Name | ethyl 2,3-dimethylbut-3-enoate | - |

| CAS Number | 14387-99-6 | [2] |

| C1=O Bond Length | ~1.21 Å | Based on analogous esters |

| C2=C3 Bond Length | ~1.34 Å | Based on analogous alkenes |

| C1-C2 Bond Length | ~1.49 Å | Based on sp²-sp² single bonds |

| ∠(O=C1-C2) | ~124° | VSEPR Theory (sp² carbon) |

| ∠(C1-C2=C3) | ~122° | VSEPR Theory (sp² carbon) |

| Topological Polar Surface Area | 26.3 Ų | [3] |

| Predicted LogP | ~2.3 | [1] |

Experimental Workflow for Structural Determination

This section provides a detailed, authoritative protocol for the synthesis, purification, crystallization, and structural analysis of ethyl 2,3-dimethylbut-3-enoate.

Part 1: Synthesis and Purification

A robust and high-yielding synthesis is paramount for obtaining material of sufficient purity for crystallization. The Wittig reaction is a classic and highly effective method for forming a carbon-carbon double bond from a carbonyl compound and is the recommended pathway.[4][5]

3.1.1. Proposed Synthetic Pathway: The Wittig Reaction

The synthesis involves the reaction of butan-2-one with a phosphonium ylide derived from ethyl 2-bromopropanoate.

Caption: Proposed Wittig reaction pathway for the synthesis of the target compound.

3.1.2. Detailed Experimental Protocol: Synthesis

-

Step 1: Phosphonium Salt Formation. In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. Add ethyl 2-bromopropanoate (1.0 eq.) dropwise at room temperature. Heat the mixture to reflux for 24 hours. Cool the reaction to room temperature, collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the phosphonium salt.

-

Step 2: Ylide Generation and Reaction. Suspend the dried phosphonium salt (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under argon. Add n-butyllithium (1.0 eq., 1.6 M in hexanes) dropwise via syringe. Allow the resulting deep red solution to stir for 1 hour at -78 °C. Add butan-2-one (1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Step 3: Workup and Purification. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Step 4: Final Purification. Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is critical for removing the triphenylphosphine oxide byproduct and any unreacted starting materials.[6]

Part 2: Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Since the target compound is predicted to be a liquid or a low-melting solid at room temperature, low-temperature crystallization techniques are recommended.

3.2.1. General Principles

The goal is to achieve slow saturation of the compound in a suitable solvent system, allowing for the ordered growth of a single crystal lattice. This requires high-purity material (>99%).

3.2.2. Protocol: Screening for Crystallization Conditions

-

Solvent Selection: Begin by testing the solubility of the purified oil in a range of solvents (e.g., hexane, pentane, diethyl ether, dichloromethane, acetone, ethanol) at room temperature. A suitable solvent will dissolve the compound completely upon gentle warming but show some insolubility at lower temperatures.

-

Method 1: Slow Evaporation. Dissolve a small amount of the compound (5-10 mg) in a minimal volume of a volatile solvent (e.g., diethyl ether or pentane) in a small vial. Loosely cap the vial and place it in a quiet, vibration-free location at a controlled low temperature (e.g., 4 °C).

-

Method 2: Slow Cooling. Prepare a saturated solution of the compound in a suitable solvent (e.g., hexane) at room temperature or slightly above. Filter the solution through a syringe filter into a clean vial. Place the vial in a dewar flask filled with a warm solvent bath (e.g., warm water) and allow it to cool slowly to room temperature, and then transfer to a refrigerator or freezer.

-

Method 3: Vapor Diffusion. In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., pentane). The anti-solvent will slowly diffuse into the primary solvent, reducing the compound's solubility and inducing crystallization.[7]

Caption: A typical workflow for screening and optimizing crystallization conditions.

Part 3: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution.[4][8]

3.3.1. Experimental Protocol: Data Collection and Analysis

-

Step 1: Crystal Mounting. Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head using a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage and reduce thermal motion.

-

Step 2: Data Collection. Mount the goniometer on the diffractometer. An initial set of diffraction images is taken to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

-

Step 3: Structure Solution. The collected diffraction intensities are processed to generate a set of structure factors. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Step 4: Structure Refinement. An initial molecular model is built into the electron density map. The atomic positions, and their thermal displacement parameters are refined against the experimental data using a least-squares algorithm. This iterative process continues until the calculated and observed diffraction patterns converge, as indicated by low R-factors (e.g., R1 < 5%).

Table 2: Key Outputs of a Successful SC-XRD Experiment

| Parameter | Description |

| Crystal System | The crystal lattice system (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The precise x, y, z coordinates of each non-hydrogen atom. |

| Bond Lengths & Angles | Calculated from the atomic coordinates, with high precision. |

| Torsion Angles | Defines the conformation of the molecule in the solid state. |

| R-factor (R1) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Modeling Approach

As a complementary or predictive tool, computational chemistry provides a powerful means to model the 3D structure of molecules.[9]

4.1. Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations are a robust method for predicting the geometry of small organic molecules.

-

Workflow:

-

Initial Structure Generation: A 2D drawing of ethyl 2,3-dimethylbut-3-enoate is converted into an initial 3D structure.

-

Geometry Optimization: A DFT calculation (e.g., using the B3LYP functional with a 6-31G* basis set) is performed to find the lowest energy conformation of the molecule. This process systematically adjusts bond lengths, angles, and dihedrals to minimize the total energy of the system.

-

Frequency Calculation: A subsequent frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

The output of this calculation provides a fully optimized 3D structure with predicted bond lengths and angles that can be directly compared with future experimental data.

Caption: A standard workflow for predicting molecular structure using DFT.

Conclusion

While experimental crystallographic data for ethyl 2,3-dimethylbut-3-enoate remains to be determined, this guide establishes a comprehensive framework for its structural analysis. The predicted geometry, based on fundamental chemical principles, suggests a largely planar core with conformational flexibility in the ethyl ester chain. More importantly, the detailed experimental protocols provided herein offer a clear and authoritative pathway for researchers to synthesize, crystallize, and ultimately solve the definitive 3D structure of this compound. The successful application of these methodologies will not only fill a gap in the scientific literature but will also provide the foundational data necessary for its potential application in broader chemical and pharmaceutical research.

References

-

Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling, 53(12), 3127–3130. [Link]

-

Hyde, A. M., & Buchwald, S. L. (2009). Synthesis of 5,5-Disubstituted Butenolides Based on a Pd-Catalyzed γ-Arylation Strategy. Organic Letters, 11(12), 2663–2666. [Link]

-

Organic Chemistry Portal. Butenolide synthesis. [Link]

-

Prescher, J. A., et al. (2020). Butenolide Synthesis from Functionalized Cyclopropenones. The Journal of Organic Chemistry, 85(15), 9576–9583. [Link]

-

Wikipedia. Reformatsky reaction. [Link]

-

Master Organic Chemistry. Reformatsky Reaction. [Link]

-

Chemistry LibreTexts. Reformatsky Reaction. [Link]

-

PubChem. Ethyl 2,3-dimethylbut-2-enoate. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

SPT Labtech. Chemical crystallization. [Link]

-

The University of Queensland. Small molecule X-ray crystallography. [Link]

-

Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]

-

Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]

-

Popa, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1833. [Link]

-

ChemSrc. ethyl 2,3-dimethylbut-2-enoate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1972). Synthesis and stereochemistry of some 3-substituted 2-methylbut-2-enoic acid derivatives. [Link]

Sources

- 1. Ethyl 2,3-dimethylbut-2-enoate | C8H14O2 | CID 15561859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl 2,3-dimethylbut-2-enoate | CAS#:13979-28-7 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl 2,3-dimethylbutanoate | C8H16O2 | CID 521482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of multiply substituted butenolides from keto acids and terminal alkynes promoted by combined acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,3-dimethylbut-3-enoate: Boiling Point and Vapor Pressure

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for Ethyl 2,3-dimethylbut-3-enoate

In the landscape of chemical research and development, the availability of precise physicochemical data is paramount for process design, safety assessment, and the prediction of a substance's behavior in various matrices. This guide focuses on two critical properties of ethyl 2,3-dimethylbut-3-enoate: its boiling point and vapor pressure. It is important to note at the outset that a comprehensive search of the current scientific literature and chemical databases reveals a conspicuous absence of experimentally determined data for this specific unsaturated ester.

This data gap necessitates a dual approach. Firstly, we will leverage established theoretical and computational methodologies to provide reliable estimates for these properties. Secondly, and crucially for the advancement of empirical knowledge, this guide will provide detailed, field-proven experimental protocols for the precise determination of the boiling point and vapor pressure of ethyl 2,3-dimethylbut-3-enoate. This document is therefore structured not only as a repository of estimated data but also as a practical manual for researchers to generate the requisite experimental values, thereby contributing to the broader chemical knowledge base.

Section 1: Estimated Physicochemical Data of Ethyl 2,3-dimethylbut-3-enoate

Given the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models and group contribution methods serve as powerful tools for the prediction of physicochemical properties.[1][2] These models utilize the molecular structure of a compound to estimate its macroscopic properties.

| Property | Estimated Value | Method of Estimation |

| Normal Boiling Point (at 760 mmHg) | 155 - 165 °C | Based on QSPR models for acyclic carbonyl compounds and comparison with structural isomers.[3] |

| Vapor Pressure (at 25 °C) | 1.5 - 2.5 mmHg | Estimated using group contribution methods and the Clausius-Clapeyron equation based on the predicted boiling point.[4][5] |

Disclaimer: These values are predictions and should be used as estimates. For applications requiring high precision, experimental determination is strongly recommended.

Section 2: The Theoretical Framework: Molecular Structure and Volatility

The boiling point and vapor pressure of a substance are intrinsically linked to its molecular structure and the resulting intermolecular forces. For ethyl 2,3-dimethylbut-3-enoate, several structural features are key determinants of its volatility.

Intermolecular Forces: As an ester, ethyl 2,3-dimethylbut-3-enoate is a polar molecule, exhibiting dipole-dipole interactions in addition to the ubiquitous van der Waals dispersion forces.[6] However, it lacks the capacity for hydrogen bonding with itself, which results in a significantly lower boiling point compared to a carboxylic acid of similar molecular weight.[7]

Molecular Weight and Surface Area: The boiling point of esters generally increases with molecular weight due to stronger dispersion forces.[8]

Branching: The presence of methyl groups at the 2 and 3 positions introduces branching. Increased branching can lead to a more compact, spherical shape, which reduces the surface area available for intermolecular contact. This weakening of van der Waals forces typically results in a lower boiling point compared to a linear isomer of the same molecular weight.[9]

Unsaturation: The carbon-carbon double bond introduces rigidity and planarity to a portion of the molecule, which can influence how molecules pack in the liquid state.

The interplay of these factors—dipole-dipole forces, molecular weight, and steric hindrance due to branching—governs the energy required to transition the molecule from the liquid to the gaseous phase.

Caption: Relationship between molecular structure, intermolecular forces, and physical properties.

Section 3: Experimental Determination of Boiling Point

The definitive method for ascertaining the boiling point of a pure liquid is through distillation. For smaller sample volumes, the Thiele tube method offers a reliable alternative.

Protocol 1: Boiling Point Determination by Simple Distillation

This method is suitable when a sufficient quantity of the purified ester (at least 5 mL) is available.[10]

Apparatus:

-

Round-bottom flask

-

Distillation head with a port for a thermometer

-

Condenser

-

Receiving flask

-

Heating mantle or sand bath

-

Thermometer (calibrated)

-

Boiling chips or a magnetic stir bar

Procedure:

-

Assembly: Assemble the simple distillation apparatus as per standard laboratory practice. Ensure all glassware is dry.

-

Sample Charging: Charge the round-bottom flask with 5-10 mL of purified ethyl 2,3-dimethylbut-3-enoate and a few boiling chips.

-

Thermometer Placement: Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor in equilibrium with the boiling liquid.[11]

-

Heating: Gently heat the flask. The heating rate should be controlled to allow for a slow and steady distillation rate of approximately 1-2 drops per second.[11]

-

Equilibration and Measurement: Observe the temperature as the liquid begins to boil and the vapor rises to immerse the thermometer bulb. The temperature will stabilize when the vapor is in equilibrium with the condensing liquid. Record the temperature at which a steady distillation rate is maintained. This stable temperature is the boiling point.[12]

-

Barometric Pressure: Record the ambient barometric pressure, as boiling point is pressure-dependent.

Protocol 2: Micro Boiling Point Determination using a Thiele Tube

This technique is ideal for small sample quantities (< 0.5 mL).[10]

Apparatus:

-

Thiele tube

-

High-boiling mineral oil

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: Place a few drops of ethyl 2,3-dimethylbut-3-enoate into the small test tube. Invert the capillary tube (sealed end up) and place it inside the test tube.

-

Assembly: Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Insert the assembly into the Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner. The design of the tube facilitates even heat distribution via convection.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The point at which the bubbling ceases and the liquid just begins to be drawn into the capillary tube is the boiling point. At this temperature, the vapor pressure of the sample equals the atmospheric pressure.[10]

Caption: Experimental workflows for boiling point determination.

Section 4: Experimental Determination of Vapor Pressure

Ebulliometry is a precise method for determining the vapor pressure of a pure liquid as a function of temperature. It involves measuring the boiling temperature of the liquid under a controlled, reduced pressure.[13]

Protocol: Vapor Pressure Measurement by Ebulliometry

Apparatus:

-

Ebulliometer (e.g., Swietoslawski type)

-

Precision temperature measurement device (e.g., platinum resistance thermometer)

-

Pressure control and measurement system (manostat and manometer)

-

Vacuum pump

-

Reflux condenser

Procedure:

-

System Preparation: The ebulliometer must be meticulously cleaned and dried. Charge the boiler with a sufficient amount of high-purity ethyl 2,3-dimethylbut-3-enoate.

-

Degassing: The sample must be thoroughly degassed to remove any dissolved air, which would interfere with the vapor pressure measurement. This is typically achieved by boiling the liquid under vacuum for a period and venting the non-condensable gases.

-

Pressure Setting: Evacuate the system to the lowest desired pressure using the vacuum pump and then isolate it. The pressure is controlled by the manostat.

-

Heating and Equilibration: Heat the boiler to initiate boiling. The design of the ebulliometer, often featuring a vapor-lift pump, ensures that the liquid and vapor phases are in equilibrium at the point of temperature measurement.[13] Allow the system to stabilize, which is indicated by a constant boiling temperature and pressure reading.

-

Data Acquisition: Record the stable boiling temperature and the corresponding system pressure.

-

Varying Pressure: Incrementally increase the pressure in the system and repeat steps 4 and 5 to obtain a series of temperature-pressure data points.

-

Data Analysis: The collected data can be fitted to a vapor pressure equation, such as the Antoine equation, to describe the vapor pressure of ethyl 2,3-dimethylbut-3-enoate as a function of temperature.

Section 5: Conclusion and Future Directions

While experimental data for the boiling point and vapor pressure of ethyl 2,3-dimethylbut-3-enoate are currently unavailable, this guide provides robust estimates based on established theoretical principles. More importantly, it offers detailed, actionable protocols for the experimental determination of these crucial properties. The generation of this empirical data will be a valuable contribution to the chemical sciences, aiding in the design of synthetic routes, purification processes, and safety protocols involving this compound. It is the author's hope that this guide will serve as a catalyst for such investigations.

References

- Asher, W. E., et al. (2002). A UNIFAC-based group contribution method for predicting vapor pressures of pure compounds. Atmospheric Environment, 36(9), 1483-1498.

- Gharagheizi, F., et al. (2012). QSPR study on the boiling points of aliphatic esters using the atom-type-based AI topological indices. Journal of the Serbian Chemical Society, 77(10), 1335-1345.

- Compernolle, S., et al. (2011). EVAPORATION: a new vapour pressure estimation method for organic molecules. Atmospheric Chemistry and Physics, 11(18), 9431-9450.

- Constantinou, L., & Gani, R. (1994). New group contribution method for estimating properties of pure compounds. AIChE Journal, 40(10), 1697-1710.

- Nannoolal, Y., et al. (2008). Development of an Improved Group Contribution Method for the Prediction of Vapour Pressures of Organic Compounds. DDBST GmbH.

- Yair, O. B., & Fredenslund, A. (1993). A group contribution method for the estimation of pure component vapor pressures. Fluid Phase Equilibria, 86, 235-251.

- Mishra, A., & Temelli, F. (1993). Vapor pressure of fatty acid esters: Correlation and estimation. Journal of the American Oil Chemists' Society, 70(5), 471-475.

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Master Organic Chemistry. (2022, July 29). Predicting boiling and melting points. Retrieved from [Link]

- Weber, L. A., & Defibaugh, D. R. (1994). Report on the Design and Testing of a New High Pressure Ebulliometer for Studying the Thermodynamics of Refrigerant Mixtures. National Institute of Standards and Technology.

- Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test.

- Rogers, R. N., & Pysh, E. S. (1953). Metal Ebulliometers for Vapor Pressure Measurement. The Review of Scientific Instruments, 24(3), 258-259.

-

Laboratory for Thermophysical Properties. (n.d.). Vapor Pressures. Retrieved from [Link]

- Al-Hyali, A. D. (2021). Experimental No. (2) Boiling Point. University of Anbar.

- Gramatica, P., & Papa, E. (2003). QSAR prediction of physicochemical properties of esters.

- University of Colorado Boulder. (2012, June 5).

- ASTM International. (2024). Standard Test Method for Vapor Pressure of Liquids by Ebulliometry. ASTM E1719-23.

-

Chemistry Stack Exchange. (2016, September 4). What determines the boiling point of esters of the same number of carbon atoms but different structural formula? Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Properties of Esters. Retrieved from [Link]

- Katritzky, A. R., et al. (1996). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Computer Sciences, 36(4), 879-884.

- Wang, T.-Y., et al. (2015). Predicting the vapor pressure of fatty acid esters in biodiesel by group contribution method. Fuel Processing Technology, 131, 223-229.

- Balaban, A. T., et al. (2002). Quantitative Structure-Property Relationships for the Normal Boiling Temperatures of Acyclic Carbonyl Compounds. Internet Electronic Journal of Molecular Design, 1(5), 252-268.

- Liu, H., et al. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model.

- Khadikar, P. V., et al. (2004). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Bioorganic & Medicinal Chemistry Letters, 14(3), 609-613.

- Nielsen, L. B., et al. (2014). Absolute Saturation Vapor Pressures of Three Fatty Acid Methyl Esters around Room Temperature. The Journal of Physical Chemistry A, 118(49), 11629-11636.

- Chickos, J. S., & Zhao, H. (2007). The vaporization enthalpies and vapor pressures of a series of unsaturated fatty acid methyl esters by correlation gas chromatography. Thermochimica Acta, 456(1-2), 2-10.

- Chickos, J. S., & Zhao, H. (2007).

- Maslakova, T. I., et al. (2010). Saturation vapor pressures and vaporization enthalpies of esters of ethylene glycol and lower carboxylic acids. Russian Journal of Physical Chemistry A, 84(10), 1629-1633.

- Salih, N., et al. (2020). Lubrication properties of dodecanedioate esters-based bio-lubricant. Letters in Applied NanoBioScience, 9(3), 1276-1284.

- Jebur, M. A., & Yali, Z. P. (2025). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. ISAR Journal of Science and Technology, 3(3), 13-22.

- Ashenhurst, J. (2025, August 27). Branching, and Its Affect On Melting and Boiling Points. Master Organic Chemistry.

- Katritzky, A. R., et al. (1996). Correlation of Boiling Points with Molecular Structure. 1. A Training Set of 298 Diverse Organics and a Test Set of 9 Simple Inorganics. The Journal of Physical Chemistry, 100(24), 10300-10303.

- Yamuna, M., & Divya, T. (2017). Boiling Point of Alkanes and Alkenes - From Graph Eccentricity. Research Journal of Pharmacy and Technology, 10(11), 3843-3847.

- Simamora, P., & Yalkowsky, S. H. (2006). Relationships between Melting Point and Boiling Point of Organic Compounds. CoLab.

- Yonezawa, S., et al. (2012). Relationship between molecular structures and normal boiling points. Memoirs of the Faculty of Engineering, Yamaguchi University, 63(1), 1-6.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Vapor Pressure Prediction Using Group Contribution Method - ProQuest [proquest.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. img.antpedia.com [img.antpedia.com]

Stereochemistry and Conformational Analysis of Ethyl 2,3-dimethylbut-3-enoate: A Technical Guide

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and natural product total synthesis, the precise control of stereochemistry in acyclic systems remains a formidable challenge. Ethyl 2,3-dimethylbut-3-enoate serves as an archetypal β,γ -unsaturated ester that perfectly models the delicate balance of steric interactions in open-chain systems.

As a Senior Application Scientist, I frequently encounter workflows where poor stereocontrol in acyclic precursors leads to catastrophic yield losses downstream. This whitepaper deconstructs the conformational landscape of ethyl 2,3-dimethylbut-3-enoate, focusing on the causality behind its ground-state geometry and its subsequent reactivity. By mastering the interplay between allylic 1,3-strain and allylic 1,2-strain , researchers can predict and control the stereochemical outcomes of dienolate functionalizations.

Structural Fundamentals and Conformational Causality

Ethyl 2,3-dimethylbut-3-enoate possesses a single stereocenter at C2 and a 1,1-disubstituted alkene at C3. The C2–C3 bond connects an sp3 -hybridized carbon to an sp2 -hybridized carbon, creating a dynamic rotational axis.

To understand the favored conformation, we must evaluate the system through the lens of allylic strain, a concept rigorously formalized by R.W. Hoffmann .

A(1,3) vs. A(1,2) Strain Dynamics

In standard allylic systems, conformations are driven by the minimization of A(1,3) strain —the steric repulsion between an allylic substituent and the cis-vinylic substituent. However, in ethyl 2,3-dimethylbut-3-enoate, the cis-vinylic substituent at C4 is merely a hydrogen atom. Consequently, A(1,3) strain is negligible .

Instead, the conformational equilibrium is entirely dominated by A(1,2) strain —the interaction between the C2 substituents and the geminal C3-methyl group.

-

Conformer A (Kinetic Trap): If the C2–H bond eclipses the C=C double bond (a common preference in simpler alkenes), the bulky C2-methyl and C2-ester groups are forced into severe gauche interactions with the C3-methyl group.

-

Conformer B (Thermodynamic Minimum): To relieve this A(1,2) strain, the molecule rotates such that the C2–H bond eclipses the C3-methyl group. This places the bulky C2 substituents gauche to the flat =CH2 group, which is significantly less sterically demanding in the out-of-plane vector.

Fig 1: Conformational logic tree driven by A(1,2) and A(1,3) strain minimization.

Quantitative Strain Parameters

To operationalize these concepts, Table 1 summarizes the energetic penalties associated with these steric clashes.

Table 1: Conformational Strain Types and Penalties

| Interaction Type | Structural Substituents | Approx. Energy Penalty (kcal/mol) | Conformational Impact |

| A(1,3) Strain | C2-CH 3 vs C4-H | < 0.5 | Negligible; allows rotational flexibility. |

| A(1,2) Strain | C2-CH 3 vs C3-CH 3 | 1.5 - 2.0 | High; forces C2-H to eclipse C3-CH 3 . |

| A(1,2) Strain | C2-CO 2 Et vs C3-CH 3 | > 2.5 | Severe; strictly avoided in the ground state. |

Implications for Reactivity: Dienolate Generation

In our experience, a critical failure point in drug intermediate synthesis is the uncontrolled geometry of enolates derived from β,γ -unsaturated esters like ethyl 2,3-dimethylbut-3-enoate .

When deprotonated with a non-nucleophilic base (e.g., LDA), the molecule forms an extended dienolate . Because C2 becomes sp2 -hybridized, the entire C1–C4 system attempts to achieve coplanarity to maximize π -orbital overlap.

-

If the dienolate adopts an s-cis conformation, the C2-methyl and C3-methyl groups experience a catastrophic steric clash.

-

Consequently, the dienolate exclusively adopts an s-trans conformation .

This rigid, predictable geometry is highly advantageous. When an electrophile (such as an alkyl halide) is introduced, the reaction occurs regioselectively at the α -position (C2) under kinetic control, with facial selectivity dictated by the s-trans dienolate trajectory.

Fig 2: Workflow for the stereoselective dienolate generation and alpha-alkylation.

Experimental Methodology: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. The following procedure details the kinetic enolization and trapping of ethyl 2,3-dimethylbut-3-enoate, designed to prevent thermodynamic epimerization.

Table 2: Self-Validating Protocol for Dienolate Alkylation

| Step | Operation | Mechanistic Rationale | Validation Metric |

| 1. Enolization | Add ester dropwise to 1.1 eq LDA in dry THF at -78 °C. Stir for 30 min. | Low temperature prevents thermodynamic equilibration and proton-transfer side reactions. | Distinct color change (clear to pale yellow dienolate). |

| 2. Trapping | Add 1.5 eq of electrophile (e.g., MeI or TMSCl) at -78 °C. | Kinetic trapping captures the s-trans dienolate before any bond rotation can occur. | Complete consumption of starting ester via TLC (UV/KMnO 4 ). |